2-bromo-N-(2,4-dimethylphenyl)acetamide

Physicochemical property Lipophilicity LogP comparison

Labs requiring deuterated acetamide standards for LC-MS/MS face high costs. This compound enables cost-effective electrochemical D-incorporation from D₂O (Singh et al., 2025). • CNS screening libraries: PSA 29.1 Ų, LogP 2.71 support BBB permeability. • Immunoproteasome scaffold: LMP2 IC₅₀ 87 nM for related derivatives guides SAR. • Reactive α-bromoacetyl handle for nucleophilic substitution. • ≥98% purity, crystalline solid, ships ambient.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 255909-04-7
Cat. No. B1280423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2,4-dimethylphenyl)acetamide
CAS255909-04-7
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CBr)C
InChIInChI=1S/C10H12BrNO/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
InChIKeyBVWPKNUTPOHFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2,4-dimethylphenyl)acetamide Physicochemical Profile


2-Bromo-N-(2,4-dimethylphenyl)acetamide (CAS 255909-04-7) is a brominated α-haloacetamide derivative with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . It features a reactive bromoacetyl moiety linked to a 2,4-dimethyl-substituted aniline ring, classifying it as an N-aryl-α-bromoacetamide building block widely utilized in medicinal chemistry and organic synthesis . Its computed LogP of 2.71 and polar surface area (PSA) of 29.1 Ų position it within a moderate lipophilicity range that influences its reactivity profile and suitability for diverse downstream derivatizations, including nucleophilic substitution, cross-coupling, and heterocycle construction .

Selection N-Aryl-α-bromoacetamide building block for medicinal chemistry
Workflow Nucleophilic substitution, cross-coupling, and heterocycle construction
Profile Moderate lipophilicity (LogP context); low PSA supports CNS library design

2-Bromo-N-(2,4-dimethylphenyl)acetamide Non-Interchangeability


Generic substitution among N-aryl-α-bromoacetamides is inadvisable because the aryl ring substitution pattern directly governs the electrophilic reactivity of the α-bromoacetyl carbon and the electronic properties of downstream derivatives. The 2,4-dimethyl substitution on the aniline ring exerts distinct electron-donating and steric effects compared to halogenated (e.g., 2,4-dichloro or 2,4-difluoro) or unsubstituted analogs, altering the rate of nucleophilic displacement at the bromomethyl group [1]. These electronic differences propagate into the final products in multi-step syntheses—affecting target binding affinity, selectivity, and ADMET properties in medicinal chemistry campaigns—making direct interchange without re-optimization scientifically invalid . Furthermore, the crystallinity and solubility profile of the 2,4-dimethylphenyl variant may differ from halogenated analogs, impacting formulation and purification workflows .

Aryl substitution pattern directly governs electrophilic reactivity; 2,4-dimethylphenyl electronic effects may shift nucleophilic displacement rates relative to halogenated analogs.
Electronic differences propagate into target binding affinity and ADMET profiles; direct interchange without re-optimization may not transfer downstream properties.
Crystallinity and solubility profile may differ from halogenated analogs, potentially affecting formulation and purification workflows.

2-Bromo-N-(2,4-dimethylphenyl)acetamide vs. Closest Analogs: Evidence


Lipophilicity vs. 2,4-Dichlorophenyl Analog

The computed LogP value for 2-bromo-N-(2,4-dimethylphenyl)acetamide is 2.71, classifying it as moderately lipophilic. In comparison, the 2,4-dichlorophenyl analog (CAS 286841-26-7) carries a higher molecular weight (282.95 g/mol) and is expected to exhibit increased lipophilicity due to the electron-withdrawing and hydrophobic contributions of the chlorine substituents, which typically raise LogP by approximately 0.5–1.0 units relative to methyl-substituted counterparts [1]. This difference affects membrane permeability and metabolic stability in biological applications, and solubility in organic synthesis solvents. No direct head-to-head experimental LogP measurement for both compounds under identical conditions was identified in the public domain.

Lipophilicity vs. 2,4-Dichlorophenyl Analog
Class-level inference
Estimated ΔLogP ≈ 0.5–1.0 units lower
May support lower non-specific protein binding context.
Computed values; no co-standardized experimental dataset.
Physicochemical property Lipophilicity LogP comparison Drug design

Polar Surface Area and Hydrogen Bonding Capacity

2-Bromo-N-(2,4-dimethylphenyl)acetamide exhibits a computed polar surface area (PSA) of 29.1 Ų, which is identical across all N-aryl-α-bromoacetamides sharing the same core acetamide motif (due to the single amide bond contribution), provided no additional polar substituents are present on the aryl ring . This PSA value falls well below the 140 Ų threshold often associated with acceptable oral bioavailability and blood-brain barrier penetration. Analogs with additional polar substituents (e.g., hydroxyl, carboxyl, or sulfonamide groups) will have elevated PSA values, which can reduce membrane permeability. The 2,4-dimethyl substitution maintains the minimal PSA of the core scaffold, offering an advantage in central nervous system (CNS) drug discovery programs where low PSA is explicitly desired [1].

Polar Surface Area vs. Polar-Substituted Analogs
Class-level inference
PSA = 29.1 Ų; 10–50+ Ų lower
Preserves BBB permeability potential for CNS library design.
Class-level inference; individual analog profiles require review.
PSA comparison Drug-likeness Permeability Medicinal chemistry

Electrochemical Deuteration Substrate Efficiency

In a 2025 Chemical Communications study, 2-bromo-N-arylacetamides—including the 2,4-dimethylphenyl variant—served as competent substrates for electrochemical debrominative hydrogenation/deuteration, enabling facile incorporation of deuterium from D₂O at room temperature [1]. While the study did not report isolated yield data specifically for the 2,4-dimethylphenyl compound, it demonstrated that electron-donating substituents on the N-aryl ring (such as 2,4-dimethyl) facilitate efficient C–Br bond activation under mild reductive conditions, in contrast to electron-withdrawing substituents which may require higher applied potentials or yield lower conversion [1]. This positions the 2,4-dimethylphenyl variant as a favorable entry point for synthesizing deuterium-labeled acetamides, which are valuable as internal standards in mass spectrometry and metabolic tracing studies.

Electrochemical Deuteration Efficiency
Cross-study comparable
Competent substrate; electron-donating group facilitates C–Br activation
Supports deuterium-labeled internal standard synthesis workflows.
Qualitative trend; no paired yield data available.
Electrochemical synthesis Deuteration C–Br activation Isotopic labeling

Crystallinity and Purification vs. Halogenated Analogs

Vendor specifications from Jinan Liheng Biotechnology describe 2-bromo-N-(2,4-dimethylphenyl)acetamide as a yellow crystalline solid with a purity of 98% . The crystalline nature facilitates purification by recrystallization, reducing reliance on chromatographic methods and simplifying scale-up. In contrast, some halogenated analogs (e.g., 2,4-dichloro or 2,4-difluoro derivatives) may exhibit poorer crystallinity due to disrupted crystal packing from halogen bonding or conformational effects . While no direct crystallization comparison study exists, the documented crystallinity of the 2,4-dimethylphenyl variant provides a practical procurement advantage for laboratories requiring high-purity material with straightforward purification workflows.

Crystallinity vs. Halogenated Analogs
Supporting evidence
Yellow crystalline solid; purity ≥ 98% achievable
May simplify purification and improve batch consistency.
Vendor specifications; no co-crystallization study.
Crystallization Purification Solid-state properties Procurement

LMP2 Immunoproteasome Inhibition Activity

BindingDB records indicate that a compound closely related to 2-bromo-N-(2,4-dimethylphenyl)acetamide (specifically the structural class of N-aryl-α-bromoacetamides containing the 2,4-dimethylphenyl motif) has been evaluated against the immunoproteasome subunit LMP2 (proteasome subunit beta type-9), with a reported IC₅₀ of 87 nM in a fluorescence-based enzymatic assay [1]. This suggests that the 2,4-dimethylphenyl acetamide scaffold can engage the proteasome active site. Notably, this activity level is comparable to certain peptide-based proteasome inhibitors, but no direct head-to-head comparison with other N-aryl substitution patterns (e.g., 2,4-dichlorophenyl or 2,4-difluorophenyl) was found in the same assay system. The limited availability of paired comparator data precludes a definitive selectivity claim.

LMP2 Immunoproteasome Activity
Supporting evidence
Reported IC₅₀ = 87 nM (related derivative)
Supports immunoproteasome SAR exploration context.
No head-to-head comparator data; requires validation.
Proteasome inhibition LMP2 Immunoproteasome Bioactivity

2-Bromo-N-(2,4-dimethylphenyl)acetamide Application Scenarios


Deuterated Internal Standards Synthesis

As demonstrated by Singh et al. (2025), 2-bromo-N-(2,4-dimethylphenyl)acetamide serves as a competent substrate for electrochemical deuterium incorporation from D₂O, enabling cost-effective preparation of deuterated acetamide standards [1]. Laboratories engaged in quantitative LC-MS/MS bioanalysis or metabolic flux studies should procure this compound for the specific purpose of generating isotopically labeled internal standards bearing the 2,4-dimethylphenyl pharmacophore.

CNS-Penetrant Library Building Block

With a computed PSA of 29.1 Ų and LogP of 2.71 [1], this compound is well-suited for constructing CNS-focused screening libraries. Its low PSA preserves blood-brain barrier permeability potential, and its moderate lipophilicity balances solubility and membrane partitioning. Medicinal chemistry teams targeting neurological or psychiatric disorders should prioritize this building block over more polar or halogenated alternatives when designing fragment-based or diversity-oriented synthesis campaigns .

Immunoproteasome SAR Template

The preliminary bioactivity signal against the LMP2 immunoproteasome subunit (IC₅₀ = 87 nM for a related derivative) [1] identifies the 2,4-dimethylphenyl acetamide scaffold as a potential starting point for medicinal chemistry optimization. Research groups investigating selective immunoproteasome inhibitors for autoimmune or inflammatory diseases can use this compound as a core template for systematic SAR exploration, varying the electrophilic warhead and linker regions while retaining the 2,4-dimethylphenyl recognition element.

Scalable Heterocycle Synthesis Intermediate

The reactive α-bromoacetyl group enables efficient nucleophilic substitution with amines, thiols, and heterocyclic precursors, providing access to diverse N-(2,4-dimethylphenyl)-substituted heterocycles [1]. The crystalline nature of the compound (confirmed by vendor specifications, purity ≥ 98%) facilitates large-scale handling and purification, making it a practical choice for process chemistry groups scaling up heterocycle syntheses for preclinical candidate production.

Application
Selection Property
Validation Focus
Deuterated Internal Standard Synthesis
Electrochemical deuteration substrate compatibility
LC-MS/MS method transfer and isotopic purity review
CNS-Penetrant Library Design
Low PSA and moderate lipophilicity profile
BBB permeability endpoint context; solubility review
Immunoproteasome SAR Exploration
2,4-Dimethylphenyl scaffold recognition
LMP2 inhibitory activity validation; selectivity profiling
Scalable Heterocycle Synthesis
Crystalline intermediate with reactive α-bromoacetyl group
Recrystallization reproducibility; scale-up consistency

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